molecular formula C10H11NO2 B13932054 3-Hydroxy-5-isopropoxybenzonitrile

3-Hydroxy-5-isopropoxybenzonitrile

Cat. No.: B13932054
M. Wt: 177.20 g/mol
InChI Key: OEIGVSLNKAVPTL-UHFFFAOYSA-N
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Description

3-Hydroxy-5-isopropoxybenzonitrile is a substituted benzonitrile derivative with a benzene core functionalized by three distinct groups: a nitrile (-CN) at position 1, a hydroxyl (-OH) at position 3, and an isopropoxy (-OCH(CH₃)₂) group at position 5. Its molecular formula is C₁₀H₁₁NO₂, and its molecular weight is 177.21 g/mol.

The compound’s functional groups confer unique physicochemical properties:

  • Hydroxyl: Provides acidity (pKa ~10) and hydrogen-bonding capability, influencing solubility and reactivity.
  • Isopropoxy: Introduces steric bulk and lipophilicity, affecting solubility in organic solvents.

Potential applications include use as a pharmaceutical intermediate, leveraging its hybrid polar/lipophilic character for drug bioavailability modulation.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-hydroxy-5-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-7(2)13-10-4-8(6-11)3-9(12)5-10/h3-5,7,12H,1-2H3

InChI Key

OEIGVSLNKAVPTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-isopropoxybenzonitrile typically involves the introduction of the hydroxy and isopropoxy groups onto the benzonitrile core. One common method is the reaction of 3-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 3-Hydroxy-5-isopropoxybenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-isopropoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Hydroxy-5-isopropoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is studied for its potential bioactive properties. It may act as a ligand in the development of enzyme inhibitors or receptor modulators .

Medicine: Although specific medicinal applications are still under investigation, derivatives of 3-Hydroxy-5-isopropoxybenzonitrile may exhibit pharmacological activities such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique functional groups make it valuable in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-isopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, the hydroxy group can form hydrogen bonds with active sites, while the isopropoxy group can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3-Hydroxy-5-isopropoxybenzonitrile and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups Key Applications/Properties
3-Hydroxy-5-isopropoxybenzonitrile C₁₀H₁₁NO₂ 177.21 1-CN, 3-OH, 5-OCH(CH₃)₂ Nitrile, hydroxyl, isopropoxy Pharmaceutical intermediate
5-Hydroxyisophthalonitrile C₈H₃N₂O 159.13 1-CN, 3-CN, 5-OH Two nitriles, hydroxyl MOF ligand, coordination chemistry
3-Formyl-5-isopropoxybenzonitrile C₁₁H₁₁NO₂ 189.21 1-CN, 3-CHO, 5-OCH(CH₃)₂ Nitrile, formyl, isopropoxy Organic synthesis (Schiff bases)

Detailed Analysis

5-Hydroxyisophthalonitrile (C₈H₃N₂O)

  • Structural Differences : Replaces the isopropoxy and hydroxyl groups in the target compound with two nitriles (positions 1 and 3) and a single hydroxyl (position 5).
  • Functional Impact : The dual nitriles increase polarity and melting point (>200°C inferred) due to strong intermolecular dipole interactions. This makes it suitable for metal-organic frameworks (MOFs) as a ligand .
  • Reactivity : Nitriles may undergo hydrolysis to carboxylates or participate in cycloaddition reactions, unlike the target compound’s isopropoxy group, which is more stable.

3-Formyl-5-isopropoxybenzonitrile (C₁₁H₁₁NO₂) Structural Differences: Substitutes the hydroxyl group at position 3 with a formyl (-CHO) moiety. Functional Impact: The formyl group introduces electrophilicity, enabling condensation reactions (e.g., forming Schiff bases). The isopropoxy group retains lipophilicity, similar to the target compound . Reactivity: The formyl group is prone to oxidation (to -COOH) or nucleophilic attack, contrasting with the hydroxyl group’s acidity and hydrogen-bonding capacity.

Compound-d (1,3-Bis(5-methoxy-2-mercaptobenzimidazole)propane)

  • Structural Differences : A benzimidazole derivative with methoxy (-OCH₃) and mercapto (-SH) groups, unrelated to benzonitrile chemistry.
  • Functional Impact : Methoxy groups resemble isopropoxy in lipophilicity but lack steric bulk. Mercapto groups offer redox activity (e.g., disulfide formation), absent in the target compound .

Key Trends

  • Lipophilicity : Isopropoxy > methoxy > hydroxyl > nitrile.
  • Reactivity : Formyl > nitrile > hydroxyl > isopropoxy.
  • Applications : Nitriles and hydroxyls favor coordination chemistry; formyl/isopropoxy groups enhance synthetic versatility.

Biological Activity

3-Hydroxy-5-isopropoxybenzonitrile is a compound with significant biological activities that have been explored in various studies. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : 3-Hydroxy-5-isopropoxybenzonitrile
  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of 3-Hydroxy-5-isopropoxybenzonitrile is primarily attributed to its ability to interact with specific biological targets. The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways and has shown potential as an antimicrobial agent.

  • Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.
  • Antimicrobial Activity : Preliminary studies indicate that 3-Hydroxy-5-isopropoxybenzonitrile exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic.

Antioxidant Activity

Research has demonstrated that 3-Hydroxy-5-isopropoxybenzonitrile possesses antioxidant properties, which can help mitigate oxidative stress in cells. The compound's ability to scavenge free radicals was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding promising results.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 3-Hydroxy-5-isopropoxybenzonitrile were assessed on various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.4

These results indicate that the compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells.

Case Studies

  • Case Study on Inflammation : A study involving animal models demonstrated that administration of 3-Hydroxy-5-isopropoxybenzonitrile significantly reduced inflammation markers in serum following an induced inflammatory response. This suggests its potential utility in treating inflammatory diseases.
  • Case Study on Antimicrobial Efficacy : In vitro experiments showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings support further exploration into its application as an antimicrobial agent.

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